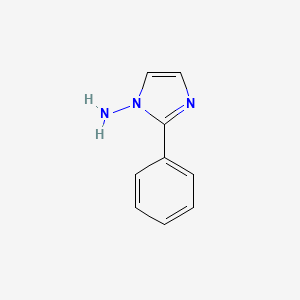

1-Amino-2-phenylimidazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9N3 |

|---|---|

Molecular Weight |

159.19 g/mol |

IUPAC Name |

2-phenylimidazol-1-amine |

InChI |

InChI=1S/C9H9N3/c10-12-7-6-11-9(12)8-4-2-1-3-5-8/h1-7H,10H2 |

InChI Key |

QWWFWOOTFZWVSB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CN2N |

Origin of Product |

United States |

Significance of Imidazole Derivatives in Organic and Medicinal Chemistry

Imidazole (B134444) derivatives represent a critical class of heterocyclic compounds that have garnered significant attention in the fields of organic and medicinal chemistry. ajrconline.org The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, possesses a unique combination of chemical properties. ajrconline.orgjchemrev.com Its ability to act as both a hydrogen bond donor and acceptor, along with its amphoteric nature, allows it to interact with a wide array of biological targets. ajrconline.orgnih.gov This versatility is a key reason why the imidazole moiety is a "privileged structure" in drug design, frequently appearing in a diverse range of biologically active molecules. ajrconline.org

The applications of imidazole derivatives are extensive and varied. In medicinal chemistry, they form the core of numerous therapeutic agents with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic properties. ajrconline.orgjchemrev.commdpi.com The imidazole scaffold is present in several naturally occurring and synthetic bioactive compounds, such as the amino acid histidine, histamine (B1213489), and drugs like cimetidine (B194882) and losartan. mdpi.com The continuous exploration of imidazole-based compounds in medicinal chemistry highlights their potential for developing novel therapeutics to address a variety of diseases. jchemrev.comnih.gov

Overview of Phenylimidazole Scaffold in Research

The phenylimidazole scaffold, which incorporates a phenyl group attached to the imidazole (B134444) ring, is a significant area of research with diverse applications. chemimpex.com The addition of the phenyl group enhances the stability and reactivity of the imidazole core, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. chemimpex.comacs.org

In medicinal chemistry, phenylimidazole derivatives have been investigated for a range of therapeutic applications. For instance, they have been explored as potent inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy. acs.orggrafiati.com Structure-activity relationship (SAR) studies on phenylimidazole-based compounds have been conducted to optimize their inhibitory activity against various biological targets. acs.orgnih.gov Furthermore, phenylimidazoles have been utilized in the development of anticancer agents and have shown promise in overcoming some of the limitations of existing clinical drugs. ekb.eg

Beyond medicinal applications, the phenylimidazole scaffold is also relevant in materials science. For example, 2-phenylimidazole (B1217362) has been studied as a corrosion inhibitor for copper, demonstrating the practical utility of this chemical structure in industrial applications. mdpi.com The versatility of the phenylimidazole scaffold is also evident in its use in catalysis, where it can be part of catalyst structures for various organic reactions. chemimpex.comacs.org

Scope and Research Trajectory of 1 Amino 2 Phenylimidazole

Direct Synthetic Approaches to this compound

Direct synthetic methods focus on the introduction of the amino group at the N-1 position of a pre-formed 2-phenylimidazole scaffold or the direct construction of the this compound ring system.

Synthesis from Precursors (e.g., N-(2-hexylamino-4-phenylimidazol-1-yl)-acetamide hydrolysis)

The synthesis of this compound can be envisioned through the hydrolysis of an N-acylated precursor, such as N-(2-hexylamino-4-phenylimidazol-1-yl)-acetamide. This method relies on the deprotection of the N-amino group. The hydrolysis of N-acylimidazoles is a well-studied reaction and can proceed under both acidic and basic conditions. nih.gov The rate of hydrolysis is influenced by steric factors within the acyl group and the imidazole ring. For instance, steric hindrance can accelerate the hydrolysis by affecting the ease of the carbon-nitrogen bond cleavage. nih.gov

While direct hydrolysis of N-(2-hexylamino-4-phenylimidazol-1-yl)-acetamide is not explicitly detailed in the provided search results, the general principles of N-acylimidazole hydrolysis suggest this is a feasible route. The reaction would involve the nucleophilic attack of a hydroxide (B78521) ion or water on the acetyl carbonyl group, leading to the cleavage of the amide bond and the liberation of the free 1-amino group.

Alternatively, enzymatic methods could be employed for the deacetylation. Acylases, for example, are known to catalyze the hydrolysis of N-acetylated compounds. researchgate.netnih.gov Acylase I, in particular, has been shown to be effective in the deacetylation of N-acetyl-L-cysteine and other N-acetylated amino acids. nih.gov This enzymatic approach offers a mild and selective alternative to chemical hydrolysis. d-nb.inforesearchgate.net

Table 1: Factors Influencing N-Acylimidazole Hydrolysis

| Factor | Effect on Hydrolysis Rate | Reference |

| Steric hindrance in acyl group | Accelerates | nih.gov |

| Phenyl substitution at C2 | Small retarding effect | nih.gov |

| Phenyl substitution at C4/C5 | Accelerates | nih.gov |

| Hydroxide ion concentration | Increases rate | nih.gov |

General Methods for 1-Imidazolamine Preparation

The preparation of 1-imidazolamines can be achieved through several general strategies, primarily involving the N-amination of an imidazole ring or the construction of the imidazole ring with a pre-installed N-amino functionality.

One common approach involves the N-amination of a pre-existing imidazole. This can be accomplished using various aminating agents. Although direct N-amination of imidazoles is not extensively documented in the provided results, analogous reactions with other nitrogen heterocycles suggest the feasibility of this approach.

Another strategy involves the synthesis of 1-aminoimidazolium salts, which can then be deprotonated to yield the neutral 1-aminoimidazole. The synthesis of imidazolium (B1220033) salts is a well-established process, often involving the reaction of an imidazole with an appropriate electrophile. uakron.eduorganic-chemistry.org

Cyclization Strategies for Imidazole Ring Formation

Cyclization reactions provide a powerful tool for the de novo synthesis of the imidazole ring of this compound, starting from acyclic precursors.

A notable method for the formation of disubstituted imidazoles involves the cyclization of amido-nitriles. This approach can be adapted to synthesize this compound by using appropriately substituted starting materials. The reaction proceeds via the intramolecular addition of the amide nitrogen to the nitrile group, followed by tautomerization and dehydration to form the aromatic imidazole ring.

A widely used method for the synthesis of phenyl-imidazole derivatives is the reaction of α-bromo-ketones with formamide (B127407). acs.orgnih.gov This reaction, a variation of the Debus imidazole synthesis, involves heating an α-bromoacetyl derivative in formamide. uakron.eduacs.orgcaloongchem.comgoogle.com The formamide serves as a source of both nitrogen atoms and the C2 carbon of the imidazole ring. To synthesize this compound using this method, a precursor that can generate the N-amino group would be required.

Table 2: General Procedure for Imidazole Synthesis from α-Bromo-ketones and Formamide

| Step | Description | Reference |

| 1 | A solution of an α-bromoacetyl derivative is heated in formamide. | acs.orgnih.gov |

| 2 | The reaction mixture is cooled and diluted with a saturated sodium bicarbonate solution. | acs.org |

| 3 | The aqueous layer is extracted with an organic solvent (e.g., EtOAc). | acs.org |

| 4 | The combined organic extracts are dried and concentrated. | acs.org |

| 5 | The crude product is purified by column chromatography. | acs.org |

The synthesis of this compound could potentially proceed from a 2-aminoimidazole intermediate through a rearrangement reaction. The Dimroth rearrangement, for instance, is a known reaction in which a 1-substituted-2-aminoimidazole can rearrange to a 2-(substituted-amino)imidazole. While the reverse reaction is less common, specific conditions or structural features might facilitate such a transformation. For example, a divergent synthesis of substituted 2-aminoimidazoles has been developed from 2-aminopyrimidines, involving a novel Dimroth-type rearrangement. acs.orgnih.gov This suggests that under certain conditions, rearrangements involving the amino group on the imidazole ring are possible.

Furthermore, the direct N-amination of a 2-aminoimidazole derivative could be another pathway. However, the presence of the existing amino group might complicate the reaction, leading to a mixture of products. The relative nucleophilicity of the ring nitrogens and the exocyclic amino group would play a crucial role in determining the regioselectivity of the amination.

Functionalization and Derivatization Routes

The inherent reactivity of the imidazole core and the amino substituent in this compound allows for a wide range of chemical modifications. These transformations are essential for creating diverse libraries of compounds for various research purposes.

Alkylation Methods

N-alkylation is a fundamental transformation for modifying the properties of imidazole derivatives. In the case of unsymmetrical imidazoles, such as 4-phenylimidazole (B135205), the regioselectivity of alkylation is a key consideration, influenced by the substituent, alkylating agent, and reaction medium. otago.ac.nz Generally, the reaction can proceed through two main pathways: an SE2' process on the free base or an SE2cB mechanism on the imidazole anion. otago.ac.nz

Studies on 4-substituted imidazoles have shown that electron-withdrawing groups at the 4(5)-position direct alkylation to the more remote nitrogen atom due to electronic effects. otago.ac.nz Steric hindrance also plays a significant role, with bulkier substituents and alkylating agents favoring reaction at the less sterically hindered nitrogen. otago.ac.nz For instance, a patented method for the N1-alkylation of various imidazole compounds, including 2-phenylimidazole, utilizes a carbonate as the alkylating agent in the presence of a solvent and a catalyst at temperatures between 80-140 °C. google.com Another approach involves the use of an alkyl halide with two moles of imidazole in solvents like tetrahydrofuran (B95107) and dioxane at elevated temperatures. google.com

Table 1: N-Alkylation of Imidazole Derivatives

| Imidazole Derivative | Alkylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Key Findings |

|---|---|---|---|---|---|

| 2-Phenylimidazole | Carbonate | Organic Tertiary Amine | Aromatic or Dipolar Aprotic | 80-140 | Provides N1-alkylated products. google.com |

| Imidazole | Alkyl Halide | Sodium Hydroxide | - | 130-150 | Alkylation at the 1-position. google.com |

| 4-Substituted Imidazoles | Alkylating Reagents | Ethanolic or Aqueous NaOH | Ethanol (B145695) or Water | - | Regioselectivity is influenced by electronic and steric factors. otago.ac.nz |

Aza-Wittig Reactions with 1-Amino-Substituted Imidazoles

The aza-Wittig reaction is a powerful tool for the formation of imines from carbonyl compounds and iminophosphoranes (aza-ylides). wikipedia.org This reaction has been successfully applied to the synthesis of diversely functionalized 1-amino-1H-imidazole-2(3H)-thiones. mdpi.com A multicomponent reaction strategy involving α-halohydrazones, upon azidation and subsequent tandem Staudinger/aza-Wittig reaction with carbon disulfide, regioselectively yields the target 1-amino-imidazolethiones. mdpi.com This method avoids the formation of the regioisomeric iminothiazoline. mdpi.com

Furthermore, the aza-Wittig reaction can be employed in a sequential manner to produce highly substituted imidazoles. For example, carbodiimides, generated from the aza-Wittig reaction of an iminophosphorane with aryl isocyanates, can react with secondary amines to afford 1,2,4,5-tetrasubstituted imidazoles. acs.org

Reductive Amination Strategies

Reductive amination is a versatile method for synthesizing amines from carbonyl compounds (aldehydes or ketones) and an amine via an imine intermediate. wikipedia.org This reaction is typically carried out in the presence of a reducing agent under neutral or weakly acidic conditions. wikipedia.org While direct synthesis of this compound via this method is not extensively documented, the principles of reductive amination are relevant for the introduction of aminoalkyl groups or for the synthesis of precursors.

The process involves the initial formation of a hemiaminal, which then dehydrates to form an imine. youtube.com This imine is subsequently reduced to the target amine. youtube.com Various reducing agents can be employed, including sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation. wikipedia.orgyoutube.com The choice of reducing agent can be critical for chemoselectivity. For instance, an iron-catalyzed reductive amination of ketones and aldehydes using aqueous ammonia (B1221849) has been developed for the synthesis of primary amines, demonstrating good functional group tolerance. nih.gov

Cross-Coupling Reactions for Phenylimidazole Scaffolds

Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds, providing efficient routes to complex heterocyclic scaffolds. mdpi.comresearchgate.net For the synthesis of phenylimidazole systems, these reactions can be employed to introduce the phenyl group onto the imidazole ring.

One patented method describes the synthesis of 2-phenylimidazole compounds by reacting imidazole with iodobenzene (B50100) or a substituted iodobenzene using nickel nanoparticles and cuprous iodide as catalysts in dimethylformamide. google.com The reaction proceeds at 110-140 °C. google.com Palladium-catalyzed cascade reactions, initiated by C(sp³)–H functionalization, have also emerged as a powerful strategy for constructing various heterocycles. mdpi.comresearchgate.net These reactions offer high atom economy and utilize readily available starting materials. mdpi.com

Table 2: Cross-Coupling Reactions for Phenylimidazole Synthesis

| Imidazole Substrate | Coupling Partner | Catalyst System | Solvent | Temperature (°C) | Product |

|---|---|---|---|---|---|

| Imidazole | Iodobenzene | Ni nanoparticles/CuI | DMF | 110-140 | 2-Phenylimidazole google.com |

Mannich Reactions Involving Imidazole Nucleophiles

The Mannich reaction is a three-component condensation involving an active hydrogen compound, formaldehyde (B43269) (or another aldehyde), and a primary or secondary amine, to yield a β-amino carbonyl compound known as a Mannich base. wikipedia.orgorganic-chemistry.org Imidazole can act as the nucleophile (the active hydrogen compound) in this reaction.

The mechanism starts with the formation of an iminium ion from the amine and aldehyde. wikipedia.org The imidazole then attacks this electrophilic iminium ion to form the aminomethylated product. researchgate.net This reaction is widely used to introduce aminomethyl groups into various molecules, including natural products, to enhance their biological activity or physicochemical properties. nih.gov For example, Mannich bases of benzimidazoles have been prepared using formaldehyde and aminobenzothiazoles. researchgate.net While specific examples for this compound are not detailed, the general reactivity of the imidazole nucleus suggests its applicability in Mannich-type condensations.

Catalytic Synthesis Approaches

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability for the synthesis of imidazole derivatives. Various catalytic systems have been explored for the construction of the 2-phenylimidazole core.

The Debus method, a classical approach to imidazole synthesis, has been modernized through the use of various catalysts. caloongchem.com For instance, the reaction of benzyl, an aromatic aldehyde derivative, and ammonium (B1175870) acetate (B1210297) can be catalyzed by silica (B1680970) tungstic acid in ethanol to produce 2-phenylimidazole derivatives with yields up to 82%. caloongchem.com Other catalysts, such as Lewis acids, molecular iodine, and various supported metal catalysts, have also been employed. caloongchem.com

Supported gold nanoparticles (AuNPs) have shown excellent catalytic activity in the selective synthesis of 2-substituted benzimidazoles from o-phenylenediamine (B120857) and aldehydes at ambient conditions. mdpi.com Specifically, Au/TiO₂ has been used to synthesize 2-phenyl-1H-benzo[d]imidazole. mdpi.com Copper catalysts have also been utilized for the synthesis of 2,4,5-triphenylimidazole (B1675074) at room temperature from benzil, an aromatic aldehyde, and ammonium acetate. researchgate.net

Furthermore, catalytic hydrogenation is a key step in the synthesis of related compounds. For example, 1-(3-aminopropyl)-2-methylimidazole was synthesized via high-pressure catalytic hydrogenation of 1-cyanoethyl-2-methylimidazole using Raney-Ni as the catalyst. gychbjb.com

Table 3: Catalytic Synthesis of Phenylimidazole Derivatives

| Starting Materials | Catalyst | Solvent | Temperature | Product |

|---|---|---|---|---|

| Benzil, Aromatic Aldehyde, Ammonium Acetate | Silica Tungstic Acid | Ethanol | 78 °C | 2-Phenylimidazole derivatives caloongchem.com |

| o-Phenylenediamine, Aldehyde | Au/TiO₂ | CHCl₃:MeOH | Ambient | 2-Substituted benzimidazoles mdpi.com |

| Benzil, Aromatic Aldehyde, Ammonium Acetate | Nanocopper | - | Room Temp | 2,4,5-Triphenylimidazole researchgate.net |

| 1-Cyanoethyl-2-methylimidazole | Raney-Ni | Ethanol | 100 °C | 1-(3-Aminopropyl)-2-methylimidazole gychbjb.com |

Nanoparticle-Catalyzed Routes (e.g., Nickel and Copper Iodide Catalysis)

The synthesis of imidazole derivatives, including structures analogous to this compound, can be effectively achieved through the use of nanoparticle catalysts. These catalysts offer high surface area-to-volume ratios, leading to enhanced catalytic activity and efficiency. While direct nanoparticle-catalyzed synthesis of this compound is not extensively documented, the principles can be inferred from the synthesis of related benzimidazoles and other N-heterocycles. wiley-vch.de

Nickel Catalysis: Nickel nanoparticles are utilized in various organic transformations, including C-H activation and cross-coupling reactions. For the synthesis of amino-substituted imidazoles, a plausible route involves the nickel-catalyzed coupling of appropriate precursors. For instance, nickel-photocatalytic systems have been shown to facilitate the synthesis of enamides from amino acids, demonstrating nickel's capability to mediate reactions involving amino groups under mild conditions. nih.gov

Copper Iodide Catalysis: Copper and its salts, particularly copper iodide (CuI), are well-established catalysts for the formation of C-N bonds, crucial for constructing the imidazole ring. Copper-catalyzed methods are employed for synthesizing imidazo[1,2-a]pyridines from aminopyridines and nitroolefins, showcasing the utility of copper in building fused imidazole systems. araijournal.com Copper-azide nanoparticles have also been developed as a dual catalyst and reagent for constructing triazole molecules, a related azole heterocycle. nih.gov A hypothetical route to this compound could involve a copper-catalyzed cyclization of a suitably functionalized phenyl-containing substrate with a source of the N1-amino group.

Table 1: Nanoparticle-Catalyzed Synthesis Approaches for Imidazole Analogs

| Catalyst Type | Precursors | Reaction Type | Relevance to this compound |

|---|---|---|---|

| Nickel Nanoparticles | Amino acid derivatives, aryl halides | Cross-coupling, Dehydrogenation | Potential for forming C-N and C-C bonds of the substituted imidazole ring. |

| Copper Iodide | Aminopyridines, nitroolefins | Oxidative Cyclization | Demonstrates Cu-catalyzed formation of fused imidazole rings. |

Silver-Catalyzed Multicomponent Reactions (e.g., A3-coupling)

Silver-catalyzed multicomponent reactions (MCRs) represent an atom-economical and efficient strategy for synthesizing complex molecules from simple starting materials. The A³-coupling reaction, which combines an aldehyde, an alkyne, and an amine, is a prominent example used to generate propargylamines. mdpi.comjocpr.com These propargylamines are versatile intermediates for the synthesis of various nitrogen-containing heterocycles. nih.gov

The mechanism typically involves the in-situ formation of an imine from the aldehyde and amine, followed by the silver-catalyzed activation of the terminal alkyne's C-H bond. mdpi.com The resulting silver acetylide then attacks the imine to yield the propargylamine (B41283) product. mdpi.commdpi.com While a direct A³-coupling to form this compound is not standard, a modified approach could be envisioned where the reactants are chosen to construct a precursor that can be subsequently cyclized to the desired aminoimidazole. Silver(I) salts like AgI or silver complexes with pyridine-containing ligands are effective catalysts for these transformations. mdpi.comacs.org

Table 2: Components in a Hypothetical Silver-Catalyzed A³-Coupling for Imidazole Precursor Synthesis

| Component | Example | Role in Reaction |

|---|---|---|

| Aldehyde | Benzaldehyde | Forms imine; provides the C2-phenyl group. |

| Alkyne | A protected aminoalkyne | Provides the C4-C5 backbone of the imidazole ring. |

| Amine | Ammonia or a protected amine | Forms imine; provides the N1 and N3 atoms. |

Cascade Heterocyclization Reactions

Cascade reactions offer a powerful tool for the rapid assembly of complex heterocyclic systems from simple precursors in a single operation, minimizing waste and improving efficiency.

Reaction with Cyclohexane-1,3-diones or Meldrum's Acid

The reaction of amino-substituted azoles with highly reactive methylene (B1212753) compounds like Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a key strategy for building fused heterocyclic systems. In a notable example, the three-component condensation of 1,2-diamino-4-phenylimidazole with various aromatic aldehydes and Meldrum's acid leads to the formation of 7-amino-4-aryl-5-phenyl-3,4-dihydroimidazo[1,5-b]pyridazin-2(1H)-ones in good yields (52–60%). researchgate.net This reaction proceeds through a cascade of events, likely initiated by a Knoevenagel condensation between the aldehyde and Meldrum's acid, followed by a Michael addition of the aminoimidazole and subsequent intramolecular cyclization and dehydration. The high acidity of the methylene protons of Meldrum's acid (pKa ≈ 4.9) makes it an excellent substrate for such condensations. nih.gov

Formation of Fused Bicyclic Systems (e.g., Imidazo[1,5-b]pyridazines)

The synthesis of fused bicyclic systems is a direct outcome of the cascade reactions mentioned above. The reaction between 1,2-diamino-4-phenylimidazole, an aldehyde, and Meldrum's acid specifically yields the imidazo[1,5-b]pyridazine (B2384543) core structure. researchgate.net It was observed that the nucleophilicity of the exocyclic amino groups in 1,2-diamino azoles is lower than that of the endocyclic nitrogen atoms. This reactivity pattern directs the cyclization to form the fused pyridazine (B1198779) ring rather than other potential fused systems like triazepines. researchgate.net This selective heterocyclization provides a reliable route to complex scaffolds like the imidazo[1,5-b]pyridazine system, which is distinct from the more commonly synthesized imidazo[1,2-b]pyridazine (B131497) isomer. researchgate.netnih.govresearchgate.net

Table 3: Cascade Reaction for Imidazo[1,5-b]pyridazine Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Yield |

|---|

Biotransformation Routes to Imidazole Derivatives

Biotransformation, the use of biological systems such as enzymes or whole microbial cells to perform chemical reactions, offers a green and highly selective alternative to traditional chemical synthesis. cam.ac.uk While specific biotransformation routes for the production of this compound have not been reported, the principles of biocatalysis are widely applied to the synthesis of N-heterocycles. nih.gov

Enzymes like lipases have been shown to catalyze the synthesis of heterocyclic Mannich bases, demonstrating the potential for biocatalytic C-C and C-N bond formation under mild conditions. nih.gov More complex enzymatic cascades are being engineered in microbes to produce N-heterocyclic compounds from simple feedstocks like glucose. nih.gov For example, researchers have recently elucidated the biosynthetic pathway for 4-acyl-5-aminoimidazole alkaloids, which involves an enzyme-catalyzed Friedel–Crafts acylation to form a C-C bond on a 5-aminoimidazole ribonucleotide (AIR) precursor. acs.org This highlights the existence of enzymatic machinery capable of constructing complex, substituted aminoimidazoles from basic metabolic building blocks. The application of such enzymatic or microbial systems could represent a future sustainable pathway for the synthesis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing information about the chemical environment of individual atoms.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of a related compound, 2-amino-1,4-dimethyl-5-phenylimidazole hydrochloride, the phenyl protons appear as a multiplet in the range of 7.20-7.70 ppm. lookchem.com The protons of the methyl groups show distinct singlets, with the C-CH₃ at 2.28 ppm and the N-CH₃ at 3.52 ppm. lookchem.com For (Z,E)-5-(4-chlorophenyl)-3-{[(1-amino-4-phenyl-1H-imidazol-2-yl)amino]methylene}furan-2(3H)-one, the amino protons (NH₂) present as a singlet at 6.04 ppm and 6.14 ppm, while the imidazole CH proton appears at 7.16 and 7.18 ppm. mdpi.com

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. For a substituted 2-phenylimidazole derivative, the imidazole ring carbons can be observed, though in some cases, tautomerization can lead to poor resolution in solution. mdpi.com In the solid state, ¹³C CP-MAS NMR can overcome this issue. mdpi.com For (Z,E)-5-(4-chlorophenyl)-3-{[(1-amino-4-phenyl-1H-imidazol-2-yl)amino]methylene}furan-2(3H)-one, the imidazole carbon (Cimidazole) shows a signal at 116.45 ppm. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Data for Phenylimidazole Derivatives

| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |

|---|---|---|---|---|---|

| 2-Amino-1,4-dimethyl-5-phenylimidazole hydrochloride | ¹H | 7.20-7.70 | m | C₆H₅ | lookchem.com |

| 3.52 | s | N-CH₃ | lookchem.com | ||

| 2.28 | s | C-CH₃ | lookchem.com | ||

| (Z,E)-5-(4-chlorophenyl)-3-{[(1-amino-4-phenyl-1H-imidazol-2-yl)amino]methylene}furan-2(3H)-one | ¹H | 6.04, 6.14 | s | NH₂ | mdpi.com |

| 7.16, 7.18 | s | CHimidazole | mdpi.com | ||

| ¹³C | 116.45 | Cimidazole | mdpi.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

For instance, in the analysis of 2-amino-1,4-dimethyl-5-phenylimidazole, the molecular ion peak (M+) was observed at m/z 187, confirming its molecular weight. lookchem.com Characteristic fragment ions were also identified, such as at m/z 172 (M+ - CH₃) and m/z 103 (C₆H₅C≡N+), providing clues about the molecule's structure. lookchem.com Similarly, for a related compound, 1-amino-2-hexylamino-4-phenylimidazole, the molecular ion peak was detected at m/z 258. asm.org The fragmentation pattern included peaks corresponding to the loss of various alkyl fragments and the phenyl group. asm.org

Table 2: Mass Spectrometry Data for Phenylimidazole Derivatives

| Compound | m/z | Assignment | Reference |

|---|---|---|---|

| 2-Amino-1,4-dimethyl-5-phenylimidazole | 187 | M+ | lookchem.com |

| 172 | M+ - CH₃ | lookchem.com | |

| 103 | C₆H₅C≡N+ | lookchem.com | |

| 1-Amino-2-hexylamino-4-phenylimidazole | 258 | M+ | asm.org |

| 104 | C₆H₅—CH⋕CH₂ | asm.org |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending). udel.eduwvu.edu

Key functional groups in this compound and related compounds give rise to characteristic absorption bands:

N-H Stretching: Primary amines typically show two N-H stretching bands in the 3500-3300 cm⁻¹ region. udel.edu For example, in (Z,E)-5-(4-chlorophenyl)-3-{[(1-amino-4-phenyl-1H-imidazol-2-yl)amino]methylene}furan-2(3H)-one, an NH₂ stretching vibration is observed at 3327 cm⁻¹. mdpi.com

C=C Stretching: The stretching of the carbon-carbon double bonds within the phenyl and imidazole rings typically appears in the 1600-1450 cm⁻¹ region. s-a-s.org

C=N Stretching: The carbon-nitrogen double bond of the imidazole ring also gives rise to absorptions in the fingerprint region. mdpi.com

Table 3: IR Spectroscopy Data for Phenylimidazole Derivatives

| Compound | Wavenumber (cm⁻¹) | Functional Group Assignment | Reference |

|---|---|---|---|

| (Z,E)-5-(4-chlorophenyl)-3-{[(1-amino-4-phenyl-1H-imidazol-2-yl)amino]methylene}furan-2(3H)-one | 3327 | NH₂ stretch | mdpi.com |

| 3267 | NH stretch | mdpi.com | |

| 1653 | C=C stretch | mdpi.com | |

| 2-Phenyl-1H-imidazole-4-carbaldehyde | 3143–3087 | NH stretch | mdpi.com |

X-ray Crystallography for Three-Dimensional Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions.

For example, the crystal structure of 4-phenylimidazole complexed with human indoleamine 2,3-dioxygenase has been determined, revealing the binding orientation of the phenylimidazole scaffold within the enzyme's active site. pnas.org In a study of novel 2-alkyl substituted 4-aminoimidazo[1,2-a] asm.orguzh.chnih.govtriazines derived from 2-amino-4-phenylimidazole, X-ray crystallography confirmed the regioselective closure of the triazine ring. rsc.org The analysis of a representative compound showed that centrosymmetrically-related molecules are connected via amino-N‒H/N3(triazine) hydrogen bonds. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. uobabylon.edu.iqijrpr.com The absorption spectrum can provide information about the electronic structure and conjugation within the molecule.

The electronic transitions in phenylimidazole derivatives are typically π → π* and n → π* transitions. uzh.ch The phenyl and imidazole rings constitute a conjugated system, and the position of the absorption maximum (λmax) is sensitive to the extent of conjugation and the presence of substituents. bspublications.net For a series of phenylimidazoles, UV-Vis spectra were recorded in dichloromethane, with measurements taken in the 200–800 nm range. acs.org

Chromatographic Techniques for Separation and Purity Analysis

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the analysis and purification of phenylimidazole compounds. Both normal-phase (NP-HPLC) and reverse-phase (RP-HPLC) methods have been employed. nih.gov For instance, the purity of various synthesized phenylimidazole derivatives was assessed by RP-HPLC with UV detection at 254 nm. nih.gov Chiral HPLC analysis is also used to determine the enantiomeric purity of chiral imidazo[1,2-a]pyridine (B132010) derivatives. acs.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This powerful hyphenated technique combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. nih.gov It is particularly useful for the analysis of complex mixtures and for trace-level quantification. nih.govmdpi.com UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry) has been used for the analysis of related compounds like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP) in various matrices. researchgate.net

Electrochemical Characterization Techniques

Electrochemical techniques can be used to study the redox properties of this compound.

Cyclic Voltammetry (CV): CV is a versatile electrochemical method for investigating the oxidation and reduction processes of a substance. als-japan.comlibretexts.org By scanning the potential of an electrode and measuring the resulting current, information about the redox potentials and the stability of the electrochemically generated species can be obtained. Studies on 2-phenylimidazole have shown that it can inhibit the oxidation of copper, acting as a mixed-type inhibitor. mdpi.com The cyclic voltammogram of a copper electrode in a solution containing 2-phenylimidazole showed anodic peaks corresponding to the oxidation of copper and a cathodic peak for the reverse process. mdpi.com

Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful technique for studying the properties of electrode surfaces and the kinetics of electrochemical processes. nih.govjocpr.com It involves applying a small amplitude AC potential to an electrochemical cell and measuring the current response over a range of frequencies. In the context of 2-phenylimidazole as a corrosion inhibitor, EIS measurements have shown an increase in charge-transfer resistance and a decrease in double-layer capacitance, indicating the formation of a protective film on the metal surface. mdpi.com The data can be fitted to an equivalent electrical circuit to model the electrochemical system. mdpi.com

Insufficient Data for Surface Characterization of this compound

Following a comprehensive search for scientific literature, there is currently insufficient specific data available to generate a detailed and scientifically accurate article section on the advanced spectroscopic and structural elucidation methodologies for the chemical compound This compound , as requested.

The performed searches aimed to find research focusing on the surface characterization of this compound using Field Emission Scanning Electron Microscopy (FE-SEM) and Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR). The search results did not yield any studies that directly analyze the surface morphology or provide the ATR-FTIR spectrum for this specific compound.

While information is available for related isomers and derivatives, such as 2-phenylimidazole mdpi.commdpi.com, 1-phenylimidazole, and various aminophenyl-imidazole derivatives mdpi.com, this information cannot be accurately extrapolated to this compound due to the significant influence that the specific arrangement of functional groups (amino at position 1, phenyl at position 2) has on the compound's chemical, physical, and spectroscopic properties. Using data from related but distinct molecules would violate the requirement for scientifically accurate content focused solely on the target compound.

Specifically, the searches yielded:

FE-SEM and ATR-FTIR analysis of 2-phenylimidazole: Studies on this isomer, particularly in the context of its use as a corrosion inhibitor, provide methodological examples but the data is not transferable. mdpi.commdpi.com

FTIR data for a complex derivative: A compound containing a "1-amino-4-phenyl-1H-imidazol-2-yl" moiety has been synthesized and its FTIR spectrum reported. mdpi.com However, the additional functional groups and different substitution pattern make this data unsuitable for direct application to this compound.

SEM analysis for other related compounds: Research on materials like molecularly imprinted polymers for detecting 2-amino-1-methyl-6-phenyl-imidazo[4,5-b]pyridine (PhIP) utilized SEM, but this is irrelevant to the surface morphology of this compound itself. nih.gov

Without dedicated research on the surface characterization of this compound, creating the requested content with detailed research findings and data tables is not possible at this time.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

No dedicated studies employing Density Functional Theory (DFT) to optimize the geometry or analyze the electronic structure of 1-Amino-2-phenylimidazole have been reported in the surveyed literature. For comparison, DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d,p) or 6-311++G(d,p), are standard for predicting the ground-state geometries, bond lengths, and angles of similar imidazole (B134444) derivatives. biointerfaceresearch.comresearchgate.netsemanticscholar.org Such analyses on other phenylimidazoles have been used to determine parameters like heat of formation and to understand the influence of different substituents on the imidazole ring's stability. acs.orgnih.gov

Time-Dependent DFT (TD-DFT) for Spectroscopic Property Simulation (e.g., UV-Vis)

Specific Time-Dependent DFT (TD-DFT) simulations to predict the UV-Vis absorption spectra of this compound are not found in existing research. This method is commonly used to calculate the excitation energies and oscillator strengths for related organic molecules, providing theoretical support for experimental spectroscopic data. acs.orgresearchgate.net For other phenylimidazoles, TD-DFT has been successfully used to simulate their UV-vis spectra, often in conjunction with a polarizable continuum model (PCM) to account for solvent effects. acs.org

Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) Analysis for Reactivity and Charge Transfer

A Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been specifically conducted for this compound. The energies and spatial distributions of these orbitals are crucial for predicting a molecule's reactivity, with the HOMO indicating nucleophilic potential and the LUMO indicating electrophilic potential. ucsb.eduslideshare.netimperial.ac.uk The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and is a common parameter calculated for imidazole derivatives to assess potential charge transfer within the molecule. researchgate.net

Molecular Electrostatic Potential (MEP) Analysis for Electrophilic and Nucleophilic Sites

There are no published Molecular Electrostatic Potential (MEP) maps for this compound. MEP analysis is a valuable tool for visualizing the charge distribution on a molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. rsc.orgresearchgate.net For other imidazoles and their derivatives, MEP maps have been calculated to predict the most likely sites for chemical reactions. researchgate.netsemanticscholar.orgresearchgate.net

Non-Covalent Interactions and Conformational Analysis

Detailed investigations into the non-covalent interactions (such as hydrogen bonding and π-stacking) and the specific conformational preferences of this compound are currently lacking in the scientific literature. The ability of the imidazole moiety to participate in various non-covalent interactions is well-documented and crucial for its role in larger molecular systems. nih.gov Studies on related compounds like 2-phenylimidazole (B1217362) derivatives have utilized methods like Hirshfeld surface analysis to quantify intermolecular interactions within their crystal structures. researchgate.netresearcher.life However, without specific studies, the nature of these interactions in this compound remains uncharacterized.

Reduced Density Gradient (RDG) and Atom in Molecule (AIM) Analysis for Intermolecular Interactions

Reduced Density Gradient (RDG) and Atoms in Molecules (AIM) analyses are powerful computational tools used to study non-covalent interactions. For derivatives of 2-phenylimidazole, these methods have been employed to analyze the strength and nature of intermolecular hydrogen bonds, such as N–H…O and C–H…O. researchgate.net The RDG analysis helps in visualizing weak and strong interactions, including van der Waals forces, hydrogen bonds, and steric effects, by plotting the RDG function against the electron density multiplied by the sign of the second Hessian eigenvalue. researchgate.net This provides a graphical representation of interaction regions within the molecule.

The AIM theory, developed by Bader, characterizes the nature of chemical bonds based on the topology of the electron density. researchgate.netresearchgate.net By analyzing parameters at the bond critical points (BCPs), such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), the nature of the interactions can be determined. For instance, these analyses have been used to confirm intramolecular charge transfer and to understand the stability conferred by hydrogen bonds in related imidazole structures. researchgate.netresearchgate.net

Potential Energy Surface Scans for Stable Conformers

Potential Energy Surface (PES) scans are conducted to identify the most stable conformations of a molecule. This is achieved by systematically changing specific dihedral angles and calculating the corresponding energy to map out the energy landscape. For derivatives of 2-phenylimidazole, one-dimensional PES scans have successfully identified multiple stable structural motifs in addition to the ground-state optimized geometry. researchgate.net

The process helps in understanding the rotational barriers and the flexibility of the molecule. For example, in studies of similar heterocyclic compounds, PES scans have revealed the existence of distinct conformers with specific symmetries and the energy differences between them. acs.org Typically, conformers that are within a certain energy threshold (e.g., a few kcal/mol) of the global minimum are considered thermodynamically accessible at room temperature. stackexchange.com The optimized structures found through these scans are confirmed to be true minima by ensuring they have no imaginary frequencies in subsequent vibrational analysis. acs.org

Electronic Properties and Optical Behavior

Studies on Charge Injection and Transport

The efficiency of organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs), heavily relies on the charge injection and transport properties of the materials used. Computational studies, often based on Marcus theory and Density Functional Theory (DFT), are employed to evaluate these properties. acs.org Key parameters include ionization potential (IP), electron affinity (EA), and reorganization energy (λ) for both hole (λ+) and electron (λ-) transport. acs.orgtandfonline.com

For phenylimidazole derivatives and their metal complexes, DFT calculations show that the Highest Occupied Molecular Orbital (HOMO) is often localized on the iridium d-orbital and the phenyl π-orbitals, while the Lowest Unoccupied Molecular Orbital (LUMO) is primarily on the phenyl moiety. acs.org This distribution dictates the charge transfer characteristics. The energy gap between HOMO and LUMO is a crucial factor, with a smaller gap generally facilitating charge transfer within the molecule. nih.govmdpi.comnih.gov Studies on related systems have shown that reorganization energies are determined by the molecular moieties that predominantly contribute to the HOMO and LUMO. acs.org For instance, phenylimidazole ligands are known to form higher triplet energies compared to phenylpyridine ligands, making them suitable as dopants for blue OLEDs. nih.gov

Non-Linear Optical (NLO) Properties

Organic molecules with significant Non-Linear Optical (NLO) properties are of great interest for applications in optoelectronics. nih.gov The NLO response of a molecule is primarily determined by its polarizability (α) and first-order hyperpolarizability (β). mdpi.comnih.gov Computational DFT methods are widely used to predict these properties.

For imidazole derivatives, studies have shown that they can be promising NLO materials. tandfonline.comresearchgate.net The presence of electron-donating and electron-accepting groups within a π-conjugated system is a common strategy to enhance NLO response. beilstein-journals.org Calculations for various 1-benzyl-2-phenyl-1H-benzimidazole derivatives have predicted NLO behavior greater than that of the standard material, urea. biointerfaceresearch.com The first hyperpolarizability is a key parameter for assessing a molecule's potential as an NLO material. researchgate.net For some imidazole-based compounds, high hyperpolarizability values have been calculated, indicating their potential for NLO applications. mdpi.comresearchgate.net

Photophysical Properties of Metal Complexes

Metal complexes of phenylimidazole ligands are extensively studied for their photophysical properties, particularly for their use in phosphorescent OLEDs (PhOLEDs). nih.gov Tris-cyclometalated Iridium(III) complexes are a prominent class of such materials. nih.gov

The photophysical properties, including absorption and emission spectra, are governed by the nature of the electronic transitions. In Ir(III) complexes with phenylimidazole-based ligands, intense absorption bands in the UV region are typically assigned to spin-allowed π–π* ligand-centered (¹LC) transitions. nih.gov The emission (phosphorescence) often originates from a mix of triplet metal-to-ligand charge transfer (³MLCT) and intraligand (³ILCT) excited states. tandfonline.comresearchgate.net

The emission color and efficiency can be tuned by modifying the ligands with electron-donating or electron-withdrawing groups. nih.gov For instance, in some iridium phenylimidazolinato complexes, introducing π-electron donating groups leads to a blue shift in the emission spectrum, which is the reverse of what is observed in many other iridium complexes. acs.org The choice of ligand and substituents allows for precise control over the frontier orbital energy levels (HOMO-LUMO), which is crucial for developing efficient blue phosphorescent materials. acs.org

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a vital tool for elucidating the mechanisms of chemical reactions, providing insights into transition states and reaction pathways that can be challenging to study experimentally. umanitoba.ca For reactions involving imidazole derivatives, quantum-chemical calculations are used to model the formation of intermediates and products.

For example, the reaction of 1,2-diamino-4-phenylimidazole with dimethyl acetylenedicarboxylate (B1228247) (DMAD) has been studied using DFT. mdpi.com The calculations helped to map the reaction course, identifying a mechanism involving a nucleophilic attack of an amino group's nitrogen atom on a carbon of the DMAD triple bond. This leads to the formation of a bipolar σ-complex, which is an intermediate in the reaction pathway. The energy of this intermediate relative to the starting reagents was calculated to be +33.4 kcal/mol, providing a quantitative understanding of the reaction energetics. mdpi.com Such computational studies are instrumental in confirming proposed mechanisms and predicting the regioselectivity of reactions.

Applications in Chemical Science

Role as Ligands in Coordination Chemistry

The nitrogen atoms within the imidazole (B134444) ring and the amino group of 1-Amino-2-phenylimidazole make it an effective ligand for coordinating with metal ions. This property is exploited in the formation of diverse metal complexes and in the design of specialized ligands for asymmetric catalysis.

Transition Metal Complexes (e.g., Silver, Platinum, Ruthenium, Copper, Cobalt)

This compound and its derivatives serve as ligands for a range of transition metals, forming complexes with interesting structural and chemical properties. wikipedia.org

Silver (Ag): Silver(I) complexes with imidazole derivatives have been synthesized and characterized. nih.govmaynoothuniversity.iemaynoothuniversity.ie For instance, polymeric silver(I) imidazolate complexes have been prepared from 2-phenylimidazole (B1217362). maynoothuniversity.ie These complexes can exhibit structural flexibility, existing in equilibrium between monocarbene and biscarbene forms in solution. nih.gov

Platinum (Pt): Platinum(II) complexes incorporating 2-phenylimidazole ligands have been synthesized and studied for their potential applications, including their interaction with DNA. tandfonline.comresearchgate.net Theoretical studies have been conducted on cyclometalated platinum(II) complexes with substituted 2-phenylimidazole ligands to understand their photophysical properties. tandfonline.com Additionally, amino acid-linked platinum(II) complexes have been investigated for their antiproliferative activity and their ability to induce DNA bending. nih.gov

Ruthenium (Ru): Ruthenium complexes with 2-phenylimidazole derivatives have been prepared and investigated. thieme-connect.com For example, Ru(II) complexes with 2-phenylimidazo[4,5-f] nih.govresearchgate.netphenanthroline derivatives have shown potent activity against cisplatin-resistant tumor cells. nih.gov The introduction of a phenylimidazole group can enhance the fluorescence quantum yield of ruthenium(II) complexes. pku.edu.cnresearchgate.net

Copper (Cu): Copper(II) complexes with 2-phenylimidazole have been synthesized and their structures determined by X-ray analysis. researchgate.net These complexes have been screened for their antimicrobial activities. researchgate.net

Cobalt (Co): Cobalt(II) complexes with 2-phenylimidazole and other imidazole derivatives have been synthesized and characterized. researchgate.netnih.gov Their structures have been determined, and they have been evaluated for antimicrobial efficiency against various microbes. researchgate.netnih.gov

Table 1: Examples of Transition Metal Complexes with Phenylimidazole Ligands

| Metal | Ligand | Application/Property Studied |

|---|---|---|

| Silver (Ag) | 2-phenylimidazole | Polymeric complexes, structural flexibility nih.govmaynoothuniversity.ie |

| Platinum (Pt) | 2-phenylimidazole | Photophysical properties, DNA interaction tandfonline.comresearchgate.net |

| Ruthenium (Ru) | 2-phenylimidazo[4,5-f] nih.govresearchgate.netphenanthroline | Anticancer activity nih.gov |

| Copper (Cu) | 2-phenylimidazole | Antimicrobial activity researchgate.net |

| Cobalt (Co) | 2-phenylimidazole | Antimicrobial activity, structural analysis researchgate.netnih.gov |

Design of Chiral Imidazole-Based Ligands for Asymmetric Catalysis

The imidazole scaffold is a valuable component in the design of chiral ligands for asymmetric catalysis, a field focused on synthesizing chiral molecules with a specific three-dimensional arrangement. nih.govacs.org The versatility of the imidazole ring allows for its incorporation into bidentate and tridentate ligands. nih.gov

The synthesis of chiral ligands often starts from readily available enantiopure precursors like α-amino acids. nih.govresearchgate.net These precursors can be used to introduce a stereogenic center into the ligand structure. For instance, chiral derivatives of 2-phenylimidazole have been synthesized by condensing α-bromoketones (derived from N-protected α-amino acids) with benzamidine. researchgate.net Another approach involves the reductive amination of 2-phenylimidazole-4-carboxaldehyde with α-amino acid esters to create chiral ligands. nih.gov

Catalytic Applications in Organic Synthesis

Beyond their role in pre-formed metal complexes, this compound derivatives are instrumental in various catalytic processes in organic synthesis, including as precursors to N-heterocyclic carbenes and as catalysts in multicomponent reactions.

N-Heterocyclic Carbene (NHC) Precursors

N-Heterocyclic carbenes (NHCs) have become a crucial class of ancillary ligands in modern synthetic chemistry. beilstein-journals.orgbeilstein-journals.org They are known for their strong σ-donating properties and are often used to stabilize transition metal catalysts. sci-hub.se Imidazolium (B1220033) salts are the most common precursors to NHCs, which are typically generated by deprotonation of the salt with a strong base. beilstein-journals.orgbeilstein-journals.org

This compound derivatives can be converted into the corresponding imidazolium salts, which then serve as precursors for NHCs. These NHCs can be used as ligands in a variety of metal-catalyzed reactions. For example, palladium complexes bearing NHC ligands derived from 2-phenylimidazole have been used in Suzuki-Miyaura cross-coupling reactions. acs.org The steric and electronic properties of the NHC ligand, which can be tuned by modifying the substituents on the imidazole ring, can significantly influence the catalytic activity. acs.org NHC-metal complexes have also found applications in other catalytic reactions, such as the oxidation of styrene. researchgate.net

Catalysis of Multicomponent Reactions (e.g., Alkyne-Aldehyde-Amine Coupling)

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials, are highly efficient transformations in organic synthesis. Silver-NHC complexes have demonstrated high catalytic activity in the three-component coupling reaction of an alkyne, an aldehyde, and an amine to produce propargylamines. researchgate.net This highlights the utility of imidazole-based NHC ligands in facilitating complex bond-forming sequences.

Application in Henry Reactions

The Henry reaction, or nitroaldol reaction, is a classic carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone. organic-chemistry.org Chiral imidazole derivatives have been utilized as ligands in the copper-catalyzed asymmetric Henry reaction. upce.czresearchgate.net

In these reactions, chiral amines derived from 2-phenylimidazole can be used to create a chiral environment around the copper catalyst. upce.cz The structure of the ligand plays a critical role in the outcome of the reaction. For example, tridentate ligands have been observed to give a reversal in enantioselectivity compared to bidentate chiral amines in the Henry reaction. upce.cz While good yields and fast reaction times have been achieved, the enantiomeric excesses have been reported as moderate in some cases. upce.cz

Intermediate in Organic Synthesis

The this compound structure is a potent intermediate in organic synthesis, primarily utilized for constructing more complex heterocyclic systems. The presence of multiple reactive sites—specifically the exocyclic amino group and the nitrogen atoms within the imidazole ring—allows for diverse chemical transformations. frontiersin.orgbeilstein-journals.org

Researchers have leveraged amino-substituted phenylimidazoles as foundational scaffolds for creating novel compounds with targeted biological activities. For instance, the related compound 1,2-diamino-4-phenylimidazole serves as a key precursor in reactions with various electrophiles. frontiersin.org Depending on the reaction conditions and the reagents used, it can undergo cyclization to form fused heterocyclic systems like pyridazines and pyrimidines. frontiersin.org This is achieved through reactions such as condensation with α,β-unsaturated ketones or in multi-component reactions involving aldehydes. frontiersin.orgtandfonline.com

Furthermore, the core phenylimidazole structure is a common starting point for the synthesis of enzyme inhibitors. By modifying the scaffold, chemists can design molecules with high specificity for biological targets. mdpi.com The synthesis of heterocyclic compounds is often a multi-step process, and amino-phenylimidazoles provide a reliable platform for building molecular complexity. chim.it

Table 1: Heterocyclic Systems Derived from Amino-Phenylimidazole Precursors

| Precursor | Reagent(s) | Resulting Heterocyclic System | Reference |

|---|---|---|---|

| 1,2-Diamino-4-phenylimidazole | α,β-Unsaturated Ketones | Fused Pyridazine (B1198779) Systems | frontiersin.org |

| 1,2-Diamino-4-phenylimidazole | Aroylacrylic Acids | Fused Pyridazine Systems | frontiersin.org |

| 1,2-Diamino-4-phenylimidazole | Aldehydes, Meldrum's Acid | Fused Pyrimidine Systems | frontiersin.org |

| 1,2-Diamino-4-phenylimidazole | N-Arylitaconimides | Tetrahydroimidazo[1,5-b]pyridazines | beilstein-journals.org |

Applications in Materials Science (e.g., Polymers, Dyes, Corrosion Inhibitors)

The unique chemical properties of the phenylimidazole moiety, particularly when functionalized with an amino group, make it suitable for incorporation into various materials.

Polymers: Phenylimidazole derivatives are used as monomers in the synthesis of high-performance polymers. caloongchem.com For example, diamine-functionalized triarylimidazoles can be polymerized to produce materials like polyimides. mhlw.go.jp These polymers often exhibit desirable characteristics such as high thermal stability, good mechanical properties, and optical transparency, making them useful in organic electronics and specialized coatings. caloongchem.comacs.org The imidazole core contributes to the rigidity and stability of the polymer chain. In some applications, imidazole compounds also act as curing agents or accelerators in epoxy resin formulations, where the amino group reacts to form a cross-linked network. google.comacs.orggoogle.com

Dyes: The extended π-system of the phenylimidazole structure forms the basis for various organic dyes. When combined with electron-donating groups like an amino group and electron-accepting groups, these molecules can be engineered to have specific light-absorbing properties. This makes them candidates for use in applications such as dye-sensitized solar cells (DSSCs). The phenyl and amino substituents act as electron-donating parts of a Donor-π bridge-Acceptor (D-π-A) system, which is crucial for the dye's function as a sensitizer.

Corrosion Inhibitors: Nitrogen-containing heterocyclic compounds, including phenylimidazole derivatives, are effective corrosion inhibitors for various metals and alloys, such as steel and copper, particularly in acidic environments. researchgate.netresearchgate.netfrontiersin.orgbohrium.com These molecules function by adsorbing onto the metal surface to form a protective film that isolates the metal from the corrosive medium. researchgate.netbohrium.com

The inhibition mechanism involves the lone pair electrons on the nitrogen atoms and the π-electrons of the aromatic rings, which interact with the vacant d-orbitals of the metal atoms. This leads to both physical and chemical adsorption on the surface. Phenylimidazole derivatives often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netresearchgate.net Studies on related compounds have demonstrated high inhibition efficiencies that increase with the concentration of the inhibitor. researchgate.netfrontiersin.org

Table 2: Corrosion Inhibition Efficiency of an Imidazo[1,2-a]pyrimidine Derivative (OPIP) on Mild Steel in 1M HCl

| Inhibitor Conc. (mmol L⁻¹) | Corrosion Rate (mg cm⁻² h⁻¹) | Inhibition Efficiency (%) |

|---|---|---|

| 0 | 1.012 | - |

| 0.001 | 0.281 | 72.2 |

| 0.005 | 0.163 | 83.9 |

| 0.01 | 0.119 | 88.2 |

| 0.05 | 0.079 | 92.2 |

| 0.1 | 0.059 | 94.1 |

Data adapted from a study on 2-(4-octylphenyl)-4-phenylbenzo researchgate.netmdpi.comimidazo[1,2-a]pyrimidine (OPIP), a related heterocyclic structure, to illustrate the effectiveness of such compounds. frontiersin.org

Probes for Biological Target Site Characterization (e.g., Cytochrome P450 Enzymes)

Phenylimidazole derivatives are widely recognized as valuable molecular probes for studying the active sites of enzymes, most notably the cytochrome P450 (P450) superfamily. mdpi.comacs.org P450 enzymes are crucial for metabolizing a vast range of compounds, and understanding their function is vital in pharmacology and toxicology.

Phenylimidazoles act as potent and reversible inhibitors of P450 enzymes. nih.gov Their mechanism of action involves the direct coordination of one of the imidazole's nitrogen atoms with the central heme iron atom in the enzyme's active site. acs.orgnih.gov This interaction forms a stable complex that blocks the enzyme's normal catalytic cycle, allowing researchers to study the enzyme in its inhibited state. The amino group on related probes can further anchor the molecule within the active site through interactions like ion-pairing. researchgate.net

Because of this specific binding, phenylimidazoles are used as probes in various biophysical techniques:

X-ray Crystallography: Co-crystallizing a P450 enzyme with a phenylimidazole inhibitor helps to elucidate the three-dimensional structure of the active site, revealing key amino acid residues involved in substrate binding.

NMR Spectroscopy: Techniques like 2D-HSQC NMR can be used with phenylimidazole probes to study the dynamic conformational changes that occur within an enzyme upon ligand binding. nih.gov

Inhibition Studies: These compounds are used to determine the contribution of specific P450 isozymes to the metabolism of drugs and other xenobiotics. nih.gov By observing how a phenylimidazole inhibitor affects a metabolic pathway, scientists can identify which P450 enzyme is responsible.

The affinity of different substituted phenylimidazoles for various P450 isozymes provides crucial information about the size, shape, and electronic environment of the active sites, making them indispensable tools for structure-function relationship studies. nih.govnih.gov

Table 3: Phenylimidazole Derivatives as Probes for Cytochrome P450 Studies

| Phenylimidazole Derivative | P450 Enzyme Studied | Method/Application | Reference |

|---|---|---|---|

| 4-Phenylimidazole (B135205) | CYP119 (thermophilic P450) | 2D-NMR to probe ligand binding dynamics | nih.gov |

| 1-Phenylimidazole | P450eryF | Spectral binding and inhibition studies | acs.org |

| 4-Phenylimidazole | P450 2B4/2B5 | IC₅₀ determination to study active site mutations | nih.gov |

| 1-(4-Azidophenyl)imidazole | P450cam | Photoaffinity labeling to identify binding sites | mdpi.com |

Mechanistic Insights into Biological Activities Molecular and Cellular Focus

Enzyme Inhibition Mechanisms

Phenylimidazole compounds are recognized inhibitors of Cytochrome P450 (CYP450) enzymes, a superfamily of heme-containing monooxygenases critical to drug metabolism. The primary mechanism of inhibition involves the imidazole (B134444) nitrogen atom directly coordinating with the heme iron of the enzyme. This interaction, known as heme iron ligation, blocks the active site and prevents the binding and metabolism of substrates.

The interaction is a form of reversible inhibition where the inhibitor and substrate compete for the same active site on the CYP450 enzyme. The nitrogen atom in the imidazole ring possesses an available electron pair that can form a coordinate bond with the heme iron. This binding sequesters the enzyme in an inactive state. Crystal structures of P450 enzymes complexed with phenylimidazole inhibitors have confirmed this direct ligation. For instance, studies with P450cam bound to phenylimidazole inhibitors reveal specific binding modes where the imidazole nitrogen coordinates to the 6th position of the heme iron. This interaction can be influenced by other factors within the active site; for example, ordered water molecules can form key hydrogen bonds with the imidazole nitrogen, affecting the ligand's orientation and binding affinity. The phenyl moiety of the inhibitor also plays a role, though it may not be positioned to induce a high-spin conversion of the heme iron.

1-Amino-2-phenylimidazole and related phenylimidazole compounds demonstrate inhibitory activity against Nitric Oxide Synthase (NOS), another family of heme-containing enzymes responsible for the synthesis of nitric oxide (NO). The mechanism of inhibition is analogous to that seen with CYP450 enzymes, centering on the interaction with the prosthetic heme iron group.

Research on calmodulin-dependent NOS indicates that phenylimidazoles act as inhibitors by serving as a sixth coordination ligand for the heme iron. mdpi.com This direct binding to the iron atom in the enzyme's active site physically obstructs the formation of the activated reduced oxygen species necessary for the conversion of L-arginine to citrulline and nitric oxide. mdpi.com This action effectively inhibits the maximal velocity of the enzyme's catalytic activity without altering the enzyme's affinity for its substrate (L-arginine) or essential cofactors. mdpi.com Studies comparing different phenylimidazole isomers have shown variations in inhibitory potency, highlighting the influence of the phenyl group's position on the compound's interaction with the enzyme. mdpi.com

| Compound | IC₅₀ (µM) |

|---|---|

| 1-Phenylimidazole | 25 |

| 2-Phenylimidazole (B1217362) | 160 |

| Imidazole | 200 |

| 4-Phenylimidazole (B135205) | 600 |

The peptidyl-prolyl isomerase Pin1 is a crucial enzyme in cellular signaling that specifically isomerizes phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs. researchgate.netnih.gov This action catalytically induces conformational changes in phosphoproteins, thereby regulating their function. nih.gov Pin1 plays a key role in proline-directed kinase signaling, and its dysregulation is implicated in various diseases, including cancer. researchgate.netnih.gov

A novel series of Pin1 inhibitors has been developed based on a phenyl imidazole acid core. researchgate.net These compounds have demonstrated the ability to inhibit Pin1 with sub-micromolar efficacy. researchgate.net By inhibiting Pin1, these phenyl-imidazole analogs prevent the conformational changes in key proteins that are necessary for signal transduction in proline-directed kinase pathways. researchgate.netnih.gov This disruption of signaling can effectively block cell growth, as demonstrated in prostate cancer cells where Pin1 activity is essential. researchgate.net The identification of these cell-active phenyl-imidazole Pin1 inhibitors provides a basis for targeting signaling pathways that are crucial for tumorigenesis. researchgate.net

Interaction with Cellular Signalling Pathways

The Hedgehog (Hh) signaling pathway is fundamental in embryonic development and tissue homeostasis, and its aberrant activation is linked to a variety of cancers. researchgate.netresearchgate.net A key component of this pathway is the transmembrane protein Smoothened (SMO), which acts as the signal transducer. researchgate.netnih.gov Inhibition of SMO is a primary strategy for attenuating pathological Hh signaling. nih.gov

Researchers have designed and synthesized a series of Hh signaling pathway inhibitors built upon a phenyl imidazole scaffold. researchgate.net These compounds have been shown to possess potent inhibitory activity in the nanomolar range. researchgate.net The mechanism of action involves the direct binding of the phenyl imidazole analog to the SMO receptor. researchgate.net Molecular modeling studies have elucidated the binding mode, providing a structural basis for the observed inhibition and paving the way for further structural modifications to enhance potency. researchgate.net Notably, these inhibitors have demonstrated efficacy against both wild-type and drug-resistant forms of SMO-overexpressing cells, indicating a robust mechanism of interaction. researchgate.net

Microtubules are dynamic cytoskeletal polymers essential for mitosis, cell structure, and intracellular transport. Agents that interfere with microtubule dynamics are potent modulators of cell proliferation and can induce apoptosis (programmed cell death), making them a cornerstone of cancer therapy. mdpi.com These microtubule-targeting agents (MTAs) are broadly classified as stabilizers or destabilizers.

While direct evidence for this compound is limited, related compounds containing an imidazole scaffold have been identified as microtubule destabilizing agents. mdpi.com For example, certain imidazole-chalcone derivatives have been shown to inhibit tubulin polymerization. mdpi.com This disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase, a critical checkpoint for cell division. mdpi.com By preventing the formation of a functional mitotic spindle, these compounds ultimately trigger the intrinsic apoptotic pathway, leading to an increase in programmed cell death. mdpi.com Similarly, benzimidazoles, which share structural similarities, are a well-known class of microtubule-destabilizing agents that induce apoptosis. researchgate.net The modulation of proliferation and induction of apoptosis by interfering with microtubule stability is therefore a recognized activity for certain classes of imidazole-containing compounds. mdpi.comresearchgate.net

Receptor Interactions and Modulation

The imidazole scaffold is a key structural feature in many biologically active compounds, enabling interaction with a variety of receptor systems. The specific arrangement of the amino and phenyl groups in this compound suggests a potential for complex interactions with several key physiological receptors.

Adrenoceptors (α, β)

Adrenergic receptors, or adrenoceptors, are a class of G protein-coupled receptors that are targets of the catecholamines norepinephrine (B1679862) and epinephrine. wikipedia.org They are broadly classified into α and β subtypes, which in turn have their own subclasses (e.g., α1, α2, β1, β2, β3). youtube.com These receptors mediate the "fight-or-flight" response, regulating processes such as heart rate, blood pressure, and bronchodilation. wikipedia.orgyoutube.com The different subtypes are coupled to distinct G proteins; for instance, α1 receptors typically couple to Gq to increase intracellular calcium, while β receptors couple to Gs to increase cAMP activity. wikipedia.org

While direct studies on this compound are limited, research into structurally related compounds highlights the significance of the phenylimidazole core for adrenoceptor affinity. A series of 2-[4-[3-(substituted-amino)-2-hydroxypropoxy]phenyl]imidazoles has been described, with several examples found to be selective antagonists for the β1-adrenoceptor. nih.gov Structure-activity relationship studies on this class of compounds focused on modifying the imidazole ring to reduce or eliminate intrinsic sympathomimetic activity (ISA). nih.gov One derivative, (S)-2-[p-[3-[[2-(3,4-dimethoxyphenyl)ethyl]amino]-2-hydroxypropoxy]phenyl]-4-(2-thienyl)imidazole, was found to be over 100 times more selective for the β1-adrenergic receptor than the established drug atenolol. nih.gov The most successful variations for achieving high cardioselectivity without ISA involved inserting a spacer between the imidazole and aryl rings. nih.gov These findings underscore the capacity of the phenylimidazole scaffold to serve as a platform for potent and selective β1-adrenoceptor antagonists. nih.govnih.gov

| Receptor Subtype | Primary G Protein Coupling | Key Downstream Signal | General Physiological Effect |

|---|---|---|---|

| α1 | Gq | ↑ IP3, DAG, Ca2+ | Smooth muscle contraction wikipedia.org |

| α2 | Gi | ↓ cAMP | Inhibition of neurotransmitter release wikipedia.org |

| β1 | Gs | ↑ cAMP | ↑ Heart rate and contractility youtube.com |

| β2 | Gs | ↑ cAMP | Smooth muscle relaxation (e.g., bronchial) wikipedia.orgyoutube.com |

Histaminic Receptors (e.g., 5HT3)

Histamine (B1213489) receptors are a class of G protein-coupled receptors that mediate the effects of histamine in the body, playing roles in allergic reactions, gastric acid secretion, and neurotransmission. researchgate.net The imidazole ring of histamine itself is crucial for binding and activation. researchgate.net Consequently, many synthetic ligands for histamine receptors, both agonists and antagonists, are imidazole-based compounds. nih.govutoledo.edu

Interestingly, research has shown that ligands designed for one type of receptor can exhibit cross-reactivity with others. A study on the interaction between histamine H3 receptor ligands and serotonin (B10506) 5-HT3 receptors provides a relevant example. The 5-HT3 receptor is a ligand-gated ion channel, distinct from the G protein-coupled histamine receptors. nih.gov In this study, imetit, an imidazole-containing histamine H3 receptor agonist, demonstrated weak partial agonist activity at the 5-HT3 receptor. nih.gov Conversely, the imidazole-based H3 receptor antagonists iodophenpropit (B1228430) and thioperamide (B1682323) were able to inhibit 5-HT responses, acting as antagonists at the 5-HT3 receptor. nih.gov This indicates that the imidazole scaffold, central to the structure of this compound, can facilitate interactions not only with its expected target class (histamine receptors) but also with structurally different receptors like the 5-HT3 ion channel.

Dopaminergic Receptors (e.g., D2, D4)

Dopamine receptors are integral to various functions in the central nervous system (CNS), including motor control, motivation, and cognition. nih.gov There are five main subtypes (D1-D5), which are grouped into two families: D1-like (D1, D5) and D2-like (D2, D3, D4). nih.govpsychopharmacologyinstitute.com The D2-like receptors, including the D2 and D4 subtypes, are coupled to Gi/Go proteins, and their activation typically leads to the inhibition of adenylyl cyclase, which reduces intracellular cAMP levels. psychopharmacologyinstitute.comfrontiersin.orgwustl.edu

The D2 and D4 receptors are important therapeutic targets for neuropsychiatric disorders. nih.gov For example, many antipsychotic medications act as antagonists at the D2 receptor. nih.gov While they share structural homology, subtle differences in their amino acid sequences create microdomains that allow for the development of subtype-selective ligands. nih.gov Research has demonstrated that mutating just three non-conserved amino acids in the D2 receptor to match those of the D4 receptor can increase the affinity of D4-selective ligands for the mutant D2 receptor by over 200-fold. nih.gov This highlights the fine-tuned nature of ligand-receptor interactions and the potential for compounds with specific structural features to differentiate between even closely related receptor subtypes. The phenylimidazole structure represents a scaffold that could be explored for its potential to selectively interact with the binding pockets of D2 or D4 receptors.

Mechanisms of Antimicrobial and Antifungal Activity

The imidazole ring is a well-established pharmacophore in medicinal chemistry, forming the core of numerous antimicrobial and antifungal agents. researchgate.netnih.gov Its presence in this compound suggests a potential for similar biological activities.

Effects on Bacterial and Fungal Pathogens

The primary mechanism of action for many azole-based antifungal drugs, including those containing an imidazole ring, is the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51). researchgate.netmdpi.com This enzyme is a critical component in the fungal biosynthesis of ergosterol (B1671047), an essential molecule for maintaining the integrity and fluidity of the fungal cell membrane. researchgate.netmdpi.com By inhibiting CYP51, these compounds deplete ergosterol and cause the accumulation of toxic sterol precursors, leading to disruption of the membrane, cessation of fungal growth, and ultimately cell death. mdpi.com

| Mechanism | Target Organism(s) | Molecular Target | Outcome |

|---|---|---|---|

| Enzyme Inhibition | Fungi | Lanosterol 14α-demethylase (CYP51) researchgate.netmdpi.com | Disruption of ergosterol synthesis, compromised membrane integrity mdpi.com |

| Membrane Disruption | Fungi, Bacteria | Cellular Membrane | Loss of physiological function, cell lysis nih.gov |

| Prodrug Activation (Nitro-derivatives) | Mycobacteria | Mycobacterial Reductases (e.g., Ddn) nih.govnih.gov | Generation of reactive nitrogen species, inhibition of key enzymes (e.g., DprE1) nih.govmdpi.com |

Antimycobacterial Activity (e.g., Influence of Nitro Groups)

Nitro-containing compounds, particularly nitroimidazoles, have emerged as important agents in the fight against tuberculosis. nih.govnih.gov These molecules often function as prodrugs, meaning they require activation within the target pathogen to exert their effect. nih.gov In Mycobacterium tuberculosis (Mtb), this activation is carried out by specific bacterial enzymes, such as the deazaflavin-dependent nitroreductase (Ddn), which reduces the nitro group. nih.govnih.gov This reduction process generates reactive nitrogen species, including nitric oxide, which are highly toxic to the bacterium.